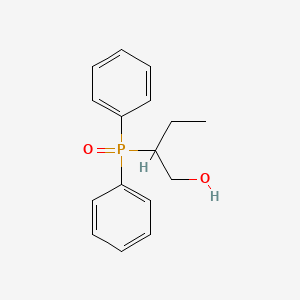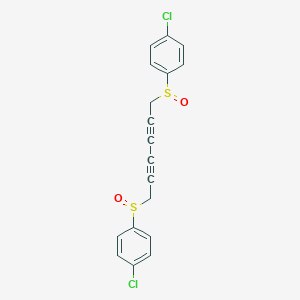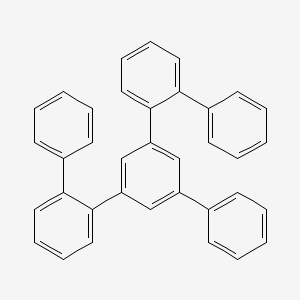
1-Phenyl-3,5-bis(2-phenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3,5-bis(2-phenylphenyl)benzene is a complex aromatic compound characterized by its unique structure, which includes multiple benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3,5-bis(2-phenylphenyl)benzene typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the phenyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane. The process may also involve high temperatures and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3,5-bis(2-phenylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions may use reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to convert functional groups to alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst, mild to moderate temperatures.
Substitution: HNO3, H2SO4, AlCl3, moderate to high temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzene derivatives, sulfonic acid derivatives.
Scientific Research Applications
1-Phenyl-3,5-bis(2-phenylphenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Phenyl-3,5-bis(2-phenylphenyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Benzene: The simplest aromatic compound, serving as a fundamental building block for more complex structures.
Phenylbenzene: Similar in structure but with fewer phenyl groups, leading to different chemical properties.
Triphenylbenzene: Another multi-phenyl benzene derivative with distinct applications and reactivity.
Uniqueness: 1-Phenyl-3,5-bis(2-phenylphenyl)benzene stands out due to its unique arrangement of phenyl groups, which imparts specific chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
CAS No. |
88241-92-3 |
|---|---|
Molecular Formula |
C36H26 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-phenyl-3,5-bis(2-phenylphenyl)benzene |
InChI |
InChI=1S/C36H26/c1-4-14-27(15-5-1)30-24-31(35-22-12-10-20-33(35)28-16-6-2-7-17-28)26-32(25-30)36-23-13-11-21-34(36)29-18-8-3-9-19-29/h1-26H |
InChI Key |
VTOXEUPZLUDUMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


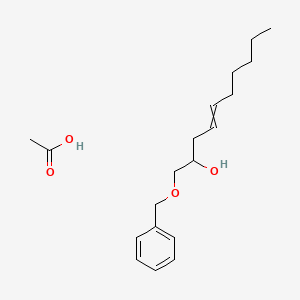
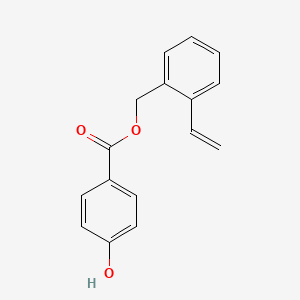


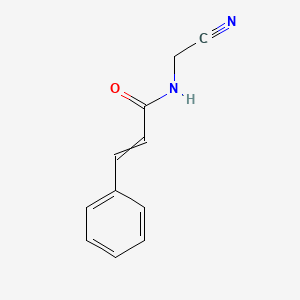
carbamoyl}amino)benzoic acid](/img/structure/B14388047.png)
![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B14388065.png)
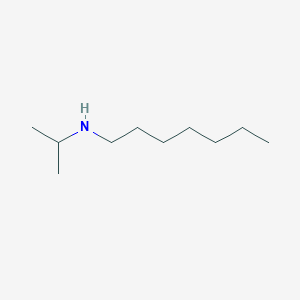

![1,1',1''-[2,2-Bis(4-tert-butylphenyl)ethane-1,1,1-triyl]tribenzene](/img/structure/B14388080.png)
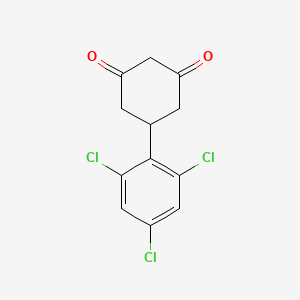
![2-[3-(Prop-2-en-1-yl)phenyl]-1,3-dioxolane](/img/structure/B14388085.png)
